N-(4-ethylbenzyl)-3-methyl-N-(pyridin-2-yl)benzamide
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Overview
Description
N-[(4-ETHYLPHENYL)METHYL]-3-METHYL-N-(PYRIDIN-2-YL)BENZAMIDE is an organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a benzamide core substituted with a 4-ethylphenylmethyl group and a pyridin-2-yl group. Benzamides are known for their diverse biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-ETHYLPHENYL)METHYL]-3-METHYL-N-(PYRIDIN-2-YL)BENZAMIDE typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups.
Industrial Production Methods
In an industrial setting, the production of N-[(4-ETHYLPHENYL)METHYL]-3-METHYL-N-(PYRIDIN-2-YL)BENZAMIDE can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to higher yields and purity of the final product. The use of automated systems also enhances the efficiency and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-[(4-ETHYLPHENYL)METHYL]-3-METHYL-N-(PYRIDIN-2-YL)BENZAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the pyridin-2-yl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of substituted benzamides with different functional groups.
Scientific Research Applications
N-[(4-ETHYLPHENYL)METHYL]-3-METHYL-N-(PYRIDIN-2-YL)BENZAMIDE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[(4-ETHYLPHENYL)METHYL]-3-METHYL-N-(PYRIDIN-2-YL)BENZAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases, leading to downstream effects on cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide: Known for its use in cancer therapy.
N-(pyridin-4-yl)pyridin-4-amine: Used in nonlinear optical materials.
Uniqueness
N-[(4-ETHYLPHENYL)METHYL]-3-METHYL-N-(PYRIDIN-2-YL)BENZAMIDE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a benzamide core with a 4-ethylphenylmethyl group and a pyridin-2-yl group makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C22H22N2O |
---|---|
Molecular Weight |
330.4 g/mol |
IUPAC Name |
N-[(4-ethylphenyl)methyl]-3-methyl-N-pyridin-2-ylbenzamide |
InChI |
InChI=1S/C22H22N2O/c1-3-18-10-12-19(13-11-18)16-24(21-9-4-5-14-23-21)22(25)20-8-6-7-17(2)15-20/h4-15H,3,16H2,1-2H3 |
InChI Key |
PYTJCUIVMNDBPK-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)CN(C2=CC=CC=N2)C(=O)C3=CC=CC(=C3)C |
Origin of Product |
United States |
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